molecular formula C13H13F2NO B5079700 N,N-diallyl-2,6-difluorobenzamide

N,N-diallyl-2,6-difluorobenzamide

Cat. No.: B5079700
M. Wt: 237.24 g/mol
InChI Key: CGQNRPGHLITHJS-UHFFFAOYSA-N
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Description

Contextualization of Benzamide (B126) Scaffolds in Academic Chemical Research

Benzamide derivatives are significant subjects of academic and industrial research due to their wide range of applications. mdpi.comtandfonline.com They are fundamental components in the synthesis of numerous biologically active molecules. mdpi.com

The study of benzamide and its derivatives has a long history, with the parent compound, benzamide, being the simplest amide derivative of benzoic acid. wikipedia.org Over the years, extensive research has been conducted to synthesize and explore the properties of various substituted benzamides. tandfonline.comresearchgate.net This has led to the discovery of numerous derivatives with a wide array of applications, including in medicinal chemistry and materials science. For instance, certain benzamide derivatives have been investigated for their potential as plant growth regulators. google.com The development of efficient synthetic methods, such as the direct alkylation of N,N-dialkyl benzamides, continues to expand the library of these compounds. nih.gov

The introduction of fluorine atoms into aromatic rings, such as in the benzamide scaffold, can significantly alter the molecule's properties. Fluorine is the most electronegative element, and its presence can influence a molecule's reactivity, conformation, and biological activity. stackexchange.comnih.gov In nucleophilic aromatic substitution reactions, fluorine can act as a good leaving group, facilitating the synthesis of new derivatives. stackexchange.comnih.gov The substitution of fluorine can also impact the aromaticity of the ring system, a concept referred to as "fluoromaticity," which can enhance the stability of the molecule. acs.org This has made fluorinated aromatic amides, like 2,6-difluorobenzamide (B103285), valuable intermediates in chemical synthesis. sigmaaldrich.comgoogle.com

The allyl group, with the structure -CH2-CH=CH2, is a versatile functional group in organic chemistry. curlyarrows.comwikipedia.org Its presence in a molecule introduces a site of reactivity that can be exploited for various chemical transformations. curlyarrows.comwikipedia.org The double bond in the allyl group can undergo a variety of addition reactions, and the allylic position is susceptible to substitution reactions. curlyarrows.comwikipedia.org This reactivity makes allyl-containing compounds valuable building blocks in organic synthesis. acs.org Allylation, the process of adding an allyl group to a substrate, is a common strategy in molecular design to create more complex molecules. wikipedia.org The allyl group's ability to stabilize radicals, cations, and anions at the allylic position further enhances its utility in chemical reactions. curlyarrows.com

Academic Research Significance of N,N-Diallyl-2,6-Difluorobenzamide

This compound combines the structural features of a difluorinated benzamide with two allyl groups on the nitrogen atom. This unique combination makes it a compound of interest for academic research.

The presence of two allyl groups on the amide nitrogen, the N,N-diallyl moiety, is a distinct feature. This sets this compound apart from primary and secondary benzamides. The two allyl groups can influence the molecule's three-dimensional shape and its interactions with other molecules. The reactivity of the allyl groups also provides handles for further chemical modification.

The this compound molecule possesses multiple reactive sites, offering significant potential for a wide range of chemical transformations and the creation of new derivatives. The two fluorine atoms on the benzene (B151609) ring can be susceptible to nucleophilic aromatic substitution, allowing for the introduction of various other functional groups. stackexchange.comnih.gov The double bonds of the two allyl groups can undergo a plethora of reactions, including but not limited to:

Addition reactions: Halogenation, epoxidation, and hydroboration-oxidation are just a few examples of reactions that can modify the allyl groups.

Cross-coupling reactions: The allyl groups can participate in various metal-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

Rearrangement reactions: Under certain conditions, the allyl groups can undergo sigmatropic rearrangements, leading to structurally diverse products.

This multi-faceted reactivity allows for the systematic modification of the this compound scaffold, enabling the synthesis of a library of novel compounds with potentially interesting properties for further academic investigation.

Research Trajectory of 2,6-Difluorobenzamide Analogues in Scientific Literature

The research trajectory for analogues of 2,6-difluorobenzamide has been particularly prominent in the field of medicinal chemistry, specifically in the development of novel antibacterial agents. mdpi.com These compounds are frequently described as inhibitors of the filamentous temperature-sensitive Z (FtsZ) protein, which is essential for bacterial cell division. mdpi.com

The general structure of these antibacterial agents often consists of three parts:

The 2,6-difluorobenzamide moiety.

A central heterocyclic scaffold (e.g., oxazole, isoxazole, triazole). mdpi.com

A substituted phenyl group. mdpi.com

Scientific investigations have systematically explored how variations in these three components influence antibacterial efficacy. The 2,6-difluorobenzamide group is considered a crucial motif, with the fluorine atoms playing a key role in binding interactions with the target protein. Research has shown this motif to be important for establishing hydrophobic interactions within the allosteric binding site of the FtsZ protein.

The trajectory began with the discovery that benzamide derivatives could inhibit bacterial growth. This led to extensive structure-activity relationship (SAR) studies to optimize potency. Researchers have synthesized and evaluated numerous series of 2,6-difluorobenzamide derivatives, modifying the central heterocyclic ring and the terminal phenyl group to enhance activity against various bacterial strains, including multidrug-resistant pathogens like Methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com For instance, studies have prepared and tested tripartite 2,6-difluorobenzamides containing 1,2,3-triazole, 1,2,4-oxadiazole, and 1,3,4-oxadiazole (B1194373) cores to understand the influence of the heterocyclic scaffold's nature on biological activity. mdpi.com

Table 2: Examples of Researched 2,6-Difluorobenzamide Analogues

Analogue TypeKey Structural FeatureResearch FocusReference
Tripartite FtsZ InhibitorsContain a central heterocyclic ring (e.g., oxazole, isoxazole) linking the benzamide to another aromatic ring.Investigating structure-activity relationships for antibacterial potency against resistant strains. mdpi.com
N-(4-chlorophenyl)-2,6-difluorobenzamide (Diflubenzuron)A urea (B33335) bridge connects the 2,6-difluorobenzoyl group to a 4-chlorophenyl group.Primarily used as an insect growth regulator that inhibits chitin (B13524) synthesis. Also studied in medicinal chemistry.
N,N-diethyl-2,6-difluorobenzamideTwo ethyl groups are attached to the amide nitrogen.Synthesized as a chemical analogue, with its properties cataloged in chemical databases. nih.gov

This focused line of inquiry underscores the importance of the 2,6-difluorobenzamide scaffold as a pharmacophore, driving the development of new potential therapeutics that target fundamental bacterial processes.

Compound Index

Properties

IUPAC Name

2,6-difluoro-N,N-bis(prop-2-enyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F2NO/c1-3-8-16(9-4-2)13(17)12-10(14)6-5-7-11(12)15/h3-7H,1-2,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGQNRPGHLITHJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)C(=O)C1=C(C=CC=C1F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of N,n Diallyl 2,6 Difluorobenzamide

Strategies for the Synthesis of 2,6-Difluorobenzamide (B103285) Precursors

The primary and most commercially viable route to 2,6-difluorobenzamide is through the chemical modification of 2,6-difluorobenzonitrile (B137791). chemicalbook.comsigmaaldrich.com This process is central to the production of not only N,N-diallyl-2,6-difluorobenzamide but also a wide range of benzoylurea (B1208200) insecticides. google.com An alternative, though less common, pathway involves the aminolysis of derivatives of 2,6-difluorobenzoic acid. chemicalbook.com

Hydrolysis Pathways of 2,6-Difluorobenzonitrile

The conversion of 2,6-difluorobenzonitrile to 2,6-difluorobenzamide is achieved through hydrolysis, a reaction that can be performed under various conditions. sigmaaldrich.com This transformation represents a critical step in the synthesis of numerous commercial products, including agricultural chemicals, medicines, and liquid crystal materials. google.com

The hydrolysis of 2,6-difluorobenzonitrile can be broadly categorized into catalytic and non-catalytic methods. chemicalbook.com

Catalytic Hydrolysis: Traditionally, this process has been dominated by acid or base-catalyzed hydrolysis. chemicalbook.comgoogle.com

Acid-catalyzed hydrolysis often employs strong acids like 90% sulfuric acid. chemicalbook.comsigmaaldrich.com The nitrile is heated in the presence of the acid to facilitate the addition of water across the nitrile group. sigmaaldrich.com

Base-catalyzed hydrolysis utilizes strong bases, such as sodium hydroxide (B78521), often in the presence of hydrogen peroxide. chemicalbook.comgoogle.com This method is particularly effective and can lead to high yields and purity. google.com The reaction involves adding the base to the nitrile, followed by the controlled addition of hydrogen peroxide at moderate temperatures (20-50 °C). google.comgoogle.com One specific method involves adding 2,6-difluorobenzonitrile to a flask with a 20% sodium hydroxide solution, heating to 50°C, and then adding 30wt% hydrogen peroxide dropwise over several hours. chemicalbook.com

These catalytic methods, while effective, can generate significant chemical waste, as the acidic or basic solutions require neutralization, producing large quantities of salt byproducts and posing environmental challenges. chemicalbook.com

Non-Catalytic Hydrolysis: To circumvent the environmental issues associated with catalysts, non-catalytic methods have been developed. chemicalbook.com The most prominent of these is the use of near-critical water, which acts as both the solvent and a catalyst. chemicalbook.comprepchem.com

A green and efficient method for producing 2,6-difluorobenzamide involves the hydrolysis of 2,6-difluorobenzonitrile in near-critical water without any added catalyst. chemicalbook.com Near-critical water, typically at temperatures between 200-350°C, possesses unique properties, including its own acid-base catalytic characteristics, which allows it to hydrolyze the nitrile effectively. chemicalbook.com

The process involves heating deionized water and 2,6-difluorobenzonitrile in an autoclave. chemicalbook.com The reaction is a consecutive process where the nitrile first hydrolyzes to the intermediate amide (2,6-difluorobenzamide) and can then further hydrolyze to 2,6-difluorobenzoic acid. chemicalbook.comprepchem.com Therefore, controlling the reaction time is crucial to maximize the yield of the desired amide. chemicalbook.com A study demonstrated that a 64.27% yield of 2,6-difluorobenzamide could be achieved at 250°C (523.15 K) after 300 minutes. prepchem.com This method avoids the environmental pollution associated with acid-base catalysis and simplifies the reaction and purification process. chemicalbook.com

ParameterValueSource
Reactants 2,6-difluorobenzonitrile, Deionized Water chemicalbook.com
Catalyst None chemicalbook.com
Temperature 200-350°C chemicalbook.com
Pressure Saturated vapor pressure of water at reaction temp. chemicalbook.com
Time 1-10 hours chemicalbook.com
Post-processing Cooling, Salting out (NaCl), Filtration, Washing chemicalbook.com
Advantage Green process, no catalyst pollution, high yield chemicalbook.com

This interactive table summarizes the conditions for near-critical water hydrolysis.

For industrial production, an efficient and economically viable method involves the alkali-catalyzed hydrolysis of 2,6-difluorobenzonitrile using hydrogen peroxide. google.com This method is favored for its mild reaction conditions, short duration, high yield, and stable product quality, which does not require specialized high-pressure equipment. google.com

The process is typically carried out as follows: 2,6-difluorobenzonitrile is placed in a hydrolysis kettle, and an alkali catalyst like sodium hydroxide is added in batches while maintaining a temperature of 20-50°C with steam. google.comgoogle.com Hydrogen peroxide is then added dropwise. google.com The pH is maintained between 8 and 10 throughout the hydrolysis. google.com After the reaction is complete (monitored by the concentration of the starting nitrile), the mixture is cooled, and the solid product is filtered, washed, and dried. google.com This industrial method can achieve a purity of 99%. google.com

ParameterDescriptionSource
Raw Materials 2,6-difluorobenzonitrile, Hydrogen Peroxide google.com
Catalyst Alkali (e.g., Sodium Hydroxide) google.com
Mass Ratio 2,6-difluorobenzonitrile : NaOH : H₂O₂ = 100 : 1-10 : 200-300 google.com
Temperature 20-50°C google.com
pH 8-10 google.com
Yield High (reported as up to 1.04) google.com
Purity 99% google.com

This interactive table outlines the key parameters for the industrial scale synthesis of 2,6-difluorobenzamide.

Alternative Routes to the 2,6-Difluorobenzamide Core Scaffold

While hydrolysis of the corresponding nitrile is the dominant synthetic route, alternative strategies exist for forming the 2,6-difluorobenzamide core.

An alternative synthetic pathway is the ammonolysis (a type of aminolysis using ammonia) of 2,6-difluorobenzoic acid or its derivatives. chemicalbook.com This method involves reacting the carboxylic acid or an activated form of it (such as an acyl chloride or ester) with ammonia (B1221849) to form the primary amide. While this route is one of the two main general methods for synthesizing 2,6-difluorobenzamide, the hydrolysis of 2,6-difluorobenzonitrile is more commonly detailed in the context of large-scale and efficient production. chemicalbook.com

Palladium-Catalyzed Reactions for Benzamide (B126) Formation

The formation of the amide bond in this compound can be efficiently achieved through palladium-catalyzed carbonylation reactions. These methods offer a powerful alternative to traditional amide synthesis routes, which often require harsh reaction conditions or the use of stoichiometric activating agents. In a typical palladium-catalyzed approach, an aryl halide (or triflate) is coupled with an amine and carbon monoxide in the presence of a palladium catalyst and a suitable ligand.

For the synthesis of this compound, this would involve the reaction of 2,6-difluorobromobenzene (or a related derivative) with diallylamine (B93489) and carbon monoxide. The choice of palladium precursor, ligand, base, and solvent is crucial for achieving high yields and selectivity. N-Heterocyclic carbenes (NHCs) have emerged as highly effective ligands for these transformations, demonstrating broad functional group tolerance and high catalytic activity. researchgate.net

Table 1: Representative Conditions for Palladium-Catalyzed Aminocarbonylation

Catalyst PrecursorLigandBaseSolventTemperature (°C)Pressure (CO)
Pd(OAc)₂XPhosK₃PO₄Toluene1001 atm
Pd₂(dba)₃cataCXium® ANaOtBuDioxane1101 atm
PdCl₂(PPh₃)₂PPh₃Et₃NDMF12010 atm

This table presents generalized conditions for palladium-catalyzed aminocarbonylation reactions that could be adapted for the synthesis of this compound.

Derivatization Approaches for this compound

The N,N-diallyl functionality and the benzamide moiety in this compound offer multiple sites for chemical modification, allowing for the synthesis of a diverse range of derivatives with potentially new properties and applications.

N-Alkylation and Allied Reactions for Diallyl Integration

While this compound already possesses allyl groups, the principles of N-alkylation are central to the synthesis of related structures and for further functionalization if one of the allyl groups were to be replaced or modified. Traditional N-alkylation methods often involve the use of alkyl halides, which can lead to the formation of stoichiometric amounts of waste. nih.gov Greener alternatives, such as the use of dialkyl carbonates, are gaining traction. nih.gov

For instance, the synthesis of unsymmetrical N-allyl-N-alkyl-2,6-difluorobenzamides could be envisioned. This would require a stepwise approach, possibly involving the initial synthesis of N-allyl-2,6-difluorobenzamide followed by a subsequent alkylation step. The use of N,N-dimethylformamide dialkyl acetals has also been reported as a metal-free method for N-alkylation of various N-H containing compounds. researchgate.net

Table 2: Comparison of N-Alkylation Reagents

ReagentAdvantagesDisadvantages
Alkyl HalidesHigh reactivityToxic, produces salt waste
Dialkyl CarbonatesEnvironmentally benign, biodegradableLower reactivity, may require higher temperatures
N,N-Dimethylformamide Dialkyl AcetalsMetal-free, mild conditionsSubstrate scope may be limited

Multicomponent Reactions Incorporating the Benzamide Moiety

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants, are highly efficient for generating molecular complexity. nih.gov The benzamide moiety of this compound can participate in various MCRs to construct novel heterocyclic scaffolds.

For example, the amide functionality could potentially react in Ugi or Passerini-type reactions, although the tertiary nature of the amide in this compound makes it less reactive as a nucleophile. More plausible is the activation of the amide bond to act as an electrophile. Recent studies have shown that N,N-dialkyl benzamides can be directly alkylated with methyl sulfides using LDA as a base, indicating the potential for the benzamide to participate in C-C bond-forming reactions under specific conditions. researchgate.net MCRs often proceed with high atom economy and can be performed under environmentally benign conditions, such as in water. nih.gov

Green Chemistry Principles in Benzamide Derivatization

The application of green chemistry principles is paramount in modern synthetic chemistry to minimize environmental impact. This involves the use of safer solvents, minimizing waste, and maximizing the incorporation of all reactant atoms into the final product. nih.govresearchgate.net

Performing reactions in the absence of solvents or catalysts offers significant environmental benefits by reducing waste and simplifying product purification. tandfonline.com For the derivatization of benzamides, solvent-free and catalyst-free conditions have been explored for reactions such as N-benzoylation. tandfonline.com For instance, the use of enol esters like vinyl benzoate (B1203000) can facilitate the direct introduction of a benzamido moiety under solvent- and activation-free conditions. tandfonline.com While this applies to the formation of amides, similar principles can be extended to their derivatization. Ultrasound or microwave irradiation can also be employed to accelerate reactions, often in the absence of a solvent. researchgate.netresearchgate.net

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. primescholars.comlibretexts.org Reactions with high atom economy, such as addition and rearrangement reactions, are inherently greener as they generate minimal waste. nih.gov

In the context of derivatizing this compound, strategies to improve atom economy would involve favoring addition reactions over substitution reactions. For example, cycloaddition reactions involving the allyl groups would have 100% atom economy. The choice of reagents and reaction pathways is critical. For instance, using catalytic methods instead of stoichiometric reagents significantly reduces waste. researchgate.net The E-factor (Environmental Factor), which is the mass ratio of waste to desired product, is another metric used to assess the environmental impact of a chemical process, with a lower E-factor indicating a greener process.

Table 3: Green Chemistry Metrics

MetricDefinitionIdeal ValueRelevance to Benzamide Derivatization
Atom Economy (%)(MW of desired product / MW of all reactants) x 100100%Guides the selection of reaction types (e.g., additions over eliminations). primescholars.com
E-FactorMass of waste / Mass of product0Encourages the use of catalytic methods and minimization of solvent and reagent use.
Reaction Mass Efficiency (%)(Mass of isolated product / Total mass of reactants) x 100100%Provides a more practical measure of the greenness of a reaction, accounting for yield and stoichiometry.

By considering these principles, the synthesis and derivatization of this compound can be designed to be more efficient, cost-effective, and environmentally responsible.

Advanced Reaction Mechanism Studies for Benzamide Formation and Derivatization

The synthesis and derivatization of benzamides, including this compound, are underpinned by complex reaction mechanisms. Advanced studies focusing on these mechanisms provide critical insights into reaction pathways, allowing for the optimization of synthetic routes and the development of novel transformations. These investigations often employ a combination of experimental techniques and computational modeling to map out the energetic landscapes of the reactions.

Elucidation of Reaction Intermediates and Transition States

The formation of an amide bond, the cornerstone of benzamide synthesis, proceeds through a series of transient species, including reaction intermediates and high-energy transition states. The experimental determination of these fleeting structures is challenging, thus computational chemistry has become an indispensable tool for their elucidation. researchgate.net

For the formation of a simple amide from a carboxylic acid and an amine, the reaction is understood to proceed through a four-member transition state. researchgate.net In this state, bonds are concurrently forming and breaking; for instance, in the reaction between acetic acid and methylamine, the C-N and O-H bonds form while the C-O and N-H bonds break. researchgate.net The direct conversion of arenes to benzamides using reagents like cyanoguanidine in the presence of a superacid suggests the involvement of a highly reactive "superelectrophilic" intermediate. nih.gov Theoretical calculations indicate that a diprotonated cyanoguanidine species is a key intermediate that facilitates the electrophilic attack on the aromatic ring. nih.gov This is followed by the formation of a new carbon-carbon bond to yield an intermediate which, after C-N bond cleavage and hydrolysis, gives the final benzamide product. nih.gov

In the context of derivatizing benzamides, such as through ortho-lithiation, intermediates play a crucial role. The reaction of a tertiary benzamide with an organolithium reagent like LDA can generate a ketone intermediate through nucleophilic acyl substitution. nih.gov This is followed by enolization to form a more stable enolate intermediate, which provides the driving force for the reaction. nih.gov

The transition state is the highest energy point on the reaction coordinate between reactants and products, and its structure dictates the reaction's activation energy. researchgate.net While difficult to observe directly, computational models can predict their geometries and energies. researchgate.net For instance, in the benzoin (B196080) reaction, which shares features with some carbonyl addition steps, as many as seven distinct transition states have been identified through density functional theory (DFT) calculations. researchgate.net For amide hydrolysis, a related reverse reaction, the application of methods like excess acidity can provide detailed mechanistic information, helping to distinguish between different pathways such as the A-2 mechanism, which involves a specific number of water molecules in the transition state. cdnsciencepub.com

Table 1: Key Species in Proposed Benzamide Formation Mechanism

Species TypeDescriptionRole in Reaction Pathway
SuperelectrophileA diprotonated species, for example, derived from cyanoguanidine in superacid. nih.govActs as the key electrophile in Friedel-Crafts-type carboxamidation of arenes. nih.gov
Tetrahedral IntermediateFormed by the nucleophilic attack of the amine on the activated carbonyl carbon of the benzoyl derivative.A central intermediate in the classic amide bond formation pathway.
Nitrilium IonA protonated benzonitrile (B105546) species that can be an intermediate in certain synthetic routes. nih.govCan react further, for example with triflic acid, and subsequently hydrolyze to form the benzamide. nih.gov
Enolate IntermediateFormed during derivatization reactions, such as alkylation, following the generation of a ketone from the benzamide. nih.govProvides the driving force for the reaction and is the species that undergoes the final alkylation or quenching step. nih.gov
Four-Member Transition StateA cyclic arrangement involving the carboxylic acid and amine during direct condensation. researchgate.netRepresents the energy maximum for the concerted bond-forming and bond-breaking steps in amide formation. researchgate.net

Kinetic and Thermodynamic Aspects of Allylation Reactions

Kinetic investigations of palladium-catalyzed allylation reactions, a likely method for this transformation, reveal important details about the rate-determining steps. For example, in the palladium-catalyzed carbonylation of allyl alcohol, the reaction rate shows a first-order dependence on the concentrations of carbon monoxide and sodium hydroxide. researchgate.net In other catalytic allylic alkylations, kinetic data often show a first-order dependence on the catalyst concentration but a zero-order dependence on the substrate concentration, indicating that a step involving the catalyst is rate-limiting. nih.gov In decarboxylative allylic alkylation, the loss of carbon dioxide is the rate-limiting step, with a measured rate constant of 1.58 × 10⁻⁴ s⁻¹ at 24 °C, corresponding to a free energy of activation (ΔG‡) of 22.6 kcal/mol. nih.gov

Thermodynamically, a reaction is favored if the change in Gibbs free energy (ΔG) is negative. lumenlearning.com This is influenced by the enthalpy change (ΔH), which relates to bond energies, and the entropy change (ΔS). The formation of strong bonds in the product molecule contributes to a negative ΔH, driving the reaction forward. lumenlearning.com In the context of N,N-diallylation, the formation of stable C-N bonds at the expense of potentially weaker bonds in the starting materials would contribute to a favorable enthalpy change.

The temperature at which the reaction is conducted can also have a significant impact. Lower reaction temperatures (e.g., -78 °C to -100 °C) can lead to increased enantioselectivity in asymmetric allylation reactions. harvard.edu This is a kinetic phenomenon where the difference in activation energies between the pathways leading to different stereoisomers becomes more influential at lower temperatures.

Table 2: Illustrative Kinetic Data for a Catalytic Allylation Process

ParameterValueConditionsSignificance
Rate Constant (k)1.58 × 10⁻⁴ s⁻¹24 °C in THF-d8Quantifies the rate of the slow, decarboxylation step in a specific allylic alkylation. nih.gov
Activation Free Energy (ΔG‡)22.6 kcal/molCalculated from the rate constant. nih.govRepresents the energy barrier for the rate-limiting step of the reaction. nih.gov
Reaction Order (Catalyst)First-order-Indicates the rate is directly proportional to the concentration of the catalyst. nih.gov
Reaction Order (Substrate)Apparent zero-order-Suggests that the substrate is not involved in the rate-determining step of the overall catalytic cycle. nih.gov

Catalytic Cycles in N,N-Diallylation Processes

The synthesis of this compound can be efficiently achieved using transition metal catalysis, most commonly involving palladium. The mechanism of such a catalytic reaction is best described by a catalytic cycle, which is a closed loop of chemical reactions where the catalyst is regenerated at the end of each cycle, allowing it to facilitate the transformation of multiple substrate molecules. wikipedia.orgnumberanalytics.com

A plausible catalytic cycle for the palladium-catalyzed N,N-diallylation of 2,6-difluorobenzamide, starting from an allyl source like allyl acetate (B1210297) and a palladium(0) precatalyst, would involve the following key steps:

Oxidative Addition: The cycle begins with the active Pd(0) catalyst. An allyl source, such as allyl acetate or allyl chloride, reacts with the Pd(0) center in an oxidative addition step. This forms a π-allyl-palladium(II) complex, and the oxidation state of palladium changes from 0 to +2. libretexts.org

Ligand Exchange/Coordination: The 2,6-difluorobenzamide (or its corresponding anion, the amide, formed by deprotonation with a base) coordinates to the palladium(II) center, displacing a ligand like acetate. This brings the two key reactants together on the metal center.

Nucleophilic Attack/Reductive Elimination: The nitrogen atom of the coordinated benzamide acts as a nucleophile and attacks the allyl group. This key bond-forming step can be viewed as a reductive elimination. The C-N bond is formed, yielding the mono-allylated product and regenerating the Pd(0) catalyst, which can then re-enter the cycle. The oxidation state of palladium returns from +2 to 0.

Second Allylation: For the formation of the N,N-diallyl product, the mono-allylated intermediate, N-allyl-2,6-difluorobenzamide, must undergo a second, similar catalytic cycle. It coordinates to another π-allyl-palladium(II) complex, and a second nucleophilic attack/reductive elimination step occurs to form the final this compound and regenerate another molecule of the Pd(0) catalyst.

Advanced Structural Elucidation and Conformational Analysis of N,n Diallyl 2,6 Difluorobenzamide

Crystallographic Investigations and Solid-State Structural Research

Crystallographic studies offer a definitive view of the molecule's arrangement in the solid state, revealing key details about bond lengths, angles, and intermolecular forces that govern the crystal packing.

Table 1: Representative Crystallographic Data for a 2,6-Difluorobenzamide (B103285) Analogue.

Parameter Value
Crystal System Monoclinic
Space Group P2/c
a (Å) 5.0479 (8)
b (Å) 19.738 (3)
c (Å) 9.2428 (15)
β (°) 91.432 (4)
V (ų) 920.6 (3)

Data for 2,6-difluoro-N-(prop-2-ynyl)benzamide. researchgate.net

The conformation of the benzamide (B126) and diallyl groups is a key structural feature. In many 2,6-difluorobenzamide derivatives, the aromatic ring and the amide group are not coplanar. nih.govmdpi.com The presence of the two fluorine atoms at the ortho positions of the benzene (B151609) ring introduces steric hindrance, forcing the amide group to rotate out of the plane of the ring. This results in a non-planar conformation with a specific torsion angle. nih.govmdpi.com For example, in 2,6-difluoro-3-methoxybenzamide (B3025189), the lowest energy conformation is non-planar with a torsion angle of -27°. nih.govmdpi.com The diallyl groups attached to the nitrogen atom also have conformational flexibility, with rotation possible around the N-C bonds. The specific conformation adopted in the crystal will be the one that minimizes steric strain and maximizes favorable intermolecular interactions.

Sophisticated Spectroscopic Probes for Structural Insights and Dynamics

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are invaluable for elucidating the structure and dynamics of N,N-diallyl-2,6-difluorobenzamide in solution.

NMR spectroscopy provides detailed information about the chemical environment of magnetically active nuclei. For this compound, ¹H, ¹³C, and ¹⁹F NMR are the most relevant techniques. ruc.dkiastate.edunih.gov The study of related N,N-disubstituted phosphonoacetamides shows that hindered rotation around the amide C-N bond can lead to the observation of two sets of signals for the different substituents on the nitrogen, corresponding to E/Z diastereoisomers. conicet.gov.ar This phenomenon is also possible for this compound due to the partial double bond character of the amide C-N bond.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would show distinct signals for the protons on the aromatic ring and the diallyl groups. The aromatic protons would likely appear as a multiplet in the downfield region. The allyl protons would show characteristic signals for the CH₂ and CH=CH₂ groups, with coupling between them providing information about their connectivity. The chemical shifts of the protons on the two allyl groups might be different due to the restricted rotation around the amide bond. conicet.gov.ar

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all the carbon atoms in the molecule. chemicalbook.com The carbonyl carbon of the amide group would have a characteristic chemical shift in the range of 160-170 ppm. The carbons of the difluorinated benzene ring would show signals that are split due to coupling with the attached fluorine atoms. The carbons of the two allyl groups may also show distinct signals due to hindered rotation. conicet.gov.armdpi.com

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a highly sensitive technique for studying fluorinated compounds. The ¹⁹F NMR spectrum of this compound would show a single signal for the two equivalent fluorine atoms, or two signals if their chemical environments are different. The chemical shift and coupling constants would provide valuable information about the electronic environment of the fluorine atoms.

Table 2: Predicted NMR Data for this compound (based on analogues).

Nucleus Predicted Chemical Shift Range (ppm) Multiplicity
¹H (Aromatic) 7.0 - 7.8 Multiplet
¹H (Allyl CH₂) 3.5 - 4.5 Multiplet
¹H (Allyl CH=) 5.5 - 6.5 Multiplet
¹H (Allyl =CH₂) 5.0 - 5.5 Multiplet
¹³C (C=O) 160 - 170 Singlet
¹³C (Aromatic C-F) 155 - 165 Doublet (¹JCF)
¹³C (Aromatic C-H) 110 - 135 Multiplet
¹³C (Aromatic C-C=O) 115 - 125 Triplet (²JCF)
¹³C (Allyl CH₂) 45 - 55 Singlet
¹³C (Allyl CH=) 130 - 140 Singlet
¹³C (Allyl =CH₂) 115 - 125 Singlet
¹⁹F -110 to -120 Singlet or Multiplet

These are predicted values and may vary based on solvent and other experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics and Solution Structure

2D NMR Techniques for Connectivity and Spatial Relationships

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an indispensable tool for unambiguously establishing the complex structure of this compound. While standard 1D NMR (¹H and ¹³C) provides initial information on the chemical environment of protons and carbons, 2D NMR experiments reveal through-bond and through-space correlations, which are crucial for assembling the molecular puzzle.

Key 2D NMR experiments for this molecule would include:

Correlation Spectroscopy (COSY): This experiment identifies proton-proton (¹H-¹H) couplings within the same spin system. For this compound, COSY would be instrumental in tracing the connectivity within the allyl groups, showing correlations between the vinyl protons and the methylene (B1212753) protons attached to the nitrogen.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded ¹H and ¹³C nuclei. This technique allows for the precise assignment of the carbon signals corresponding to each proton in the molecule, such as the CH, CH₂, and CH₃ groups of the allyl moieties and the aromatic C-H of the difluorobenzamide ring.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is vital for identifying longer-range couplings (typically 2-4 bonds) between protons and carbons. This is particularly useful for piecing together different fragments of the molecule. For instance, HMBC would show correlations between the methylene protons of the allyl groups and the amide carbonyl carbon, as well as with the carbons of the aromatic ring, confirming the N-allyl and benzamide connections.

Table 1: Illustrative Key HMBC Correlations for this compound

Proton (¹H) SignalCorrelated Carbon (¹³C) SignalsStructural Information Confirmed
Allyl CH₂Amide C=O, Allyl CH, Allyl CH₂Connectivity of allyl group to the amide nitrogen
Allyl CHAllyl CH₂, Allyl CH₂Internal connectivity of the allyl group
Aromatic C-HAromatic C-F, Aromatic C-C, Amide C=OSubstitution pattern of the aromatic ring

Note: The data in this table is illustrative and represents the type of correlations expected from an HMBC spectrum of this compound.

Vibrational Spectroscopy for Molecular Structure and Interactions (e.g., IR, Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and their local environment. These techniques are based on the principle that molecular bonds vibrate at specific frequencies.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. It is particularly sensitive to polar bonds, making it an excellent tool for identifying functional groups like the amide carbonyl (C=O) and the carbon-fluorine (C-F) bonds in this compound.

Raman Spectroscopy: Raman spectroscopy is a light scattering technique that provides information complementary to IR spectroscopy. It is often more sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy could be useful for characterizing the C=C bonds of the allyl groups and the vibrations of the aromatic ring.

The positions of the amide carbonyl and C-F stretching bands in the vibrational spectra of this compound are highly informative.

Amide Carbonyl (C=O) Stretch: The amide I band, which is primarily due to the C=O stretching vibration, is one of the most characteristic peaks in the IR spectrum. Its frequency is sensitive to the electronic environment, hydrogen bonding, and the conformation of the amide group. For N,N-disubstituted amides like the target molecule, this band is typically observed in the range of 1630-1680 cm⁻¹. The exact position would be influenced by the electronic effects of the difluorinated aromatic ring and the steric hindrance from the allyl groups.

Carbon-Fluorine (C-F) Stretch: The C-F stretching vibrations typically appear in the region of 1000-1400 cm⁻¹ in the IR spectrum. In 2,6-difluorobenzamide, the parent compound, these stretches are prominent. researchgate.net For this compound, the analysis of these bands can confirm the presence of the fluorine substituents on the aromatic ring.

The following table provides an illustrative representation of the expected key vibrational frequencies.

Table 2: Illustrative Vibrational Frequencies for this compound

Vibrational ModeExpected Frequency Range (cm⁻¹)Spectroscopic Technique
Amide C=O Stretch (Amide I)1640 - 1670IR, Raman
Aromatic C=C Stretch1580 - 1620IR, Raman
Allyl C=C Stretch1640 - 1650Raman (strong), IR (weak)
C-F Stretch1100 - 1300IR (strong)
C-N Stretch1250 - 1350IR

Note: The data in this table is illustrative and based on typical frequency ranges for the respective functional groups.

Advanced Chiroptical Spectroscopy for Enantiomeric Forms (If Chiral Derivatives are Explored)

While this compound itself is not chiral, the introduction of chiral elements, for instance through substitution on the allyl groups or by creating atropisomerism, would result in enantiomeric forms. Atropisomers are stereoisomers that arise from hindered rotation around a single bond. nih.gov The study of such chiral derivatives would necessitate the use of chiroptical spectroscopic techniques like Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD). These techniques are crucial for assigning the absolute stereochemistry of chiral molecules. acs.orgschrodinger.com

Electronic Circular Dichroism (ECD) for Stereochemical Assignment

Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule in the UV-Vis region. The resulting spectrum, with its characteristic positive and negative peaks (Cotton effects), is a unique fingerprint of a molecule's absolute configuration.

For a chiral derivative of this compound, the ECD spectrum would be dominated by electronic transitions within the benzamide chromophore. The sign and intensity of the Cotton effects would be highly sensitive to the spatial arrangement of the atoms around the chiral center or axis. By comparing the experimental ECD spectrum with spectra predicted by quantum chemical calculations for each enantiomer, the absolute configuration can be unambiguously determined. nih.gov

Table 3: Illustrative ECD Data for a Hypothetical Chiral Derivative of this compound

Wavelength (nm)Molar Ellipticity (Δε)Transition
~280Negativen → π* (Carbonyl)
~240Positiveπ → π* (Aromatic)
~210Strong Positiveπ → π* (Aromatic)

Note: This table presents hypothetical data for one enantiomer of a chiral derivative. The other enantiomer would exhibit a mirror-image spectrum.

Vibrational Circular Dichroism (VCD) for Absolute Configuration

Vibrational Circular Dichroism (VCD) is the vibrational analogue of ECD, measuring the differential absorption of left and right circularly polarized infrared light. biotools.us VCD provides stereochemical information from the vibrational transitions of a molecule. researchgate.net A key advantage of VCD is that a molecule does not need a UV-Vis chromophore to be studied. biotools.us

For a chiral derivative of this compound, the VCD spectrum would provide a wealth of stereochemically sensitive information across the mid-infrared region. The amide and C-F vibrations, in particular, would be expected to show distinct VCD signals. As with ECD, the comparison of the experimental VCD spectrum with quantum chemical predictions is the standard method for determining the absolute configuration of a chiral molecule. scm.com

Table 4: Illustrative VCD Data for a Hypothetical Chiral Derivative of this compound

Frequency (cm⁻¹)VCD Intensity (ΔA x 10⁻⁴)Vibrational Assignment
~1650PositiveAmide C=O Stretch
~1450NegativeCH₂ Scissoring
~1280PositiveC-F Stretch
~1100NegativeC-N Stretch

Note: This table presents hypothetical data for one enantiomer of a chiral derivative. The other enantiomer would exhibit a spectrum with opposite signs for all bands.

Computational and Theoretical Chemistry Studies of N,n Diallyl 2,6 Difluorobenzamide

Quantum Chemical Calculations for Electronic Structure and Energetics

Detailed quantum chemical calculations are a cornerstone for understanding the intrinsic properties of a molecule. For N,N-diallyl-2,6-difluorobenzamide, such studies would provide invaluable insights.

Density Functional Theory (DFT) for Ground State Properties and Reaction Pathways

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. nih.gov It is widely applied in chemistry and materials science to predict ground state properties and explore potential reaction pathways. For this compound, DFT calculations could elucidate key parameters such as optimized molecular geometry, electronic charge distribution, and frontier molecular orbital energies (HOMO-LUMO gap). This information is fundamental to understanding the molecule's reactivity and kinetic stability. However, specific DFT studies on this compound are not present in the surveyed literature.

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, offer a higher level of theoretical accuracy. While computationally more demanding, they are crucial for benchmarking results from other methods and for obtaining precise energetic and electronic data. There are no published ab initio studies focused on this compound.

Prediction of Spectroscopic Properties and Conformational Isomers

Quantum chemical calculations are also instrumental in predicting spectroscopic properties, such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. These theoretical spectra can aid in the experimental characterization of the molecule. Furthermore, these methods can be used to identify and determine the relative energies of different conformational isomers, which arise from the rotation around single bonds. For this compound, with its flexible allyl groups, a multitude of conformers would be expected. A systematic computational search would be necessary to identify the most stable structures.

Molecular Dynamics Simulations and Conformational Landscape Exploration

While quantum mechanics provides a static picture of a molecule, molecular dynamics (MD) simulations offer a view of its behavior over time.

Investigation of Dynamic Behavior in Solution and at Interfaces

MD simulations could reveal the dynamic behavior of this compound in different environments, such as in various solvents or at the interface with a biological membrane or a material surface. This would provide insights into its solubility, aggregation behavior, and interaction with its surroundings. Currently, no such simulation studies for this specific molecule have been published.

Free Energy Surface Mapping for Conformational Transitions

By combining MD simulations with enhanced sampling techniques, it is possible to map the free energy surface associated with the conformational transitions of a molecule. For this compound, this would involve exploring the rotational freedom of the allyl groups and the amide bond. The resulting free energy landscape would identify the most stable conformational states, the transition states between them, and the energy barriers for these transitions. This information is critical for understanding the molecule's flexibility and how it might adapt its shape to bind to a target or self-assemble. This level of detailed computational analysis is yet to be performed for this compound.

Molecular Docking and Binding Site Analysis for Targeted Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interactions between a ligand, such as a 2,6-difluorobenzamide (B103285) derivative, and its protein target.

Computational Assessment of Binding Modes with Receptor Models

Computational studies on 2,6-difluorobenzamide analogs have frequently utilized molecular docking simulations to elucidate their binding modes within the active sites of target proteins, a notable example being the bacterial cell division protein FtsZ. nih.gov Although specific data for this compound is not available, research on similar compounds, such as 2,6-difluoro-3-methoxybenzamide (B3025189) (DFMBA), reveals detailed binding orientations. These studies often involve preparing the protein structure by removing water and other molecules and defining a binding pocket for the docking calculations. nih.gov The ligand's flexibility is typically allowed by enabling the rotation of its bonds, while the protein is often kept rigid. nih.gov The resulting docking poses are then analyzed to determine the most energetically favorable binding modes.

Identification of Key Interaction Fingerprints and Pharmacophore Features

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. For the 2,6-difluorobenzamide class of compounds, these key features often include hydrogen bond donors and acceptors, as well as hydrophobic regions.

Molecular docking studies on DFMBA have highlighted strong hydrophobic interactions between the difluoroaromatic ring and key residues in the allosteric pocket of the FtsZ protein. Specifically, the 2-fluoro substituent has been shown to interact with residues such as Val203 and Val297, while the 6-fluoro group interacts with Asn263. Furthermore, the carboxamide group is critical for forming hydrogen bonds with residues like Val207, Leu209, and Asn263. The modification of this carboxamide group has been shown to be detrimental to the compound's activity, underscoring its importance in the pharmacophore.

Role of the 2,6-Difluorobenzamide Motif in Molecular Recognition

The 2,6-difluorobenzamide motif is a crucial component for the biological activity of this class of compounds, and its role has been a subject of detailed computational investigation. nih.gov The fluorine atoms significantly influence the molecule's conformation and binding affinity.

Conformational analysis of DFMBA, when compared to its non-fluorinated counterpart, reveals that the presence of the two fluorine atoms forces the molecule into a non-planar conformation. nih.gov Specifically, there is a calculated dihedral angle of approximately -27° between the carboxamide group and the aromatic ring. nih.gov This pre-disposed non-planar structure is believed to be closer to the active conformation required for binding to the target protein, thus facilitating a more favorable interaction. nih.gov The 2,6-difluorobenzamide motif can therefore be considered a conformationally restrained scaffold where the fluorine atoms act as conformational control elements. nih.gov This motif also contributes to optimized hydrophobic and C-F/C=O interactions, as well as the formation of several hydrogen bonds. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Molecular Design

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are valuable tools in the design of new molecules with enhanced potency.

Derivation of Molecular Descriptors from this compound Structure

Specific QSAR studies for this compound have not been reported in the available literature. However, a typical QSAR study would involve the calculation of a wide range of molecular descriptors for this compound. These descriptors can be categorized as follows:

Descriptor CategoryExamples
Constitutional DescriptorsMolecular weight, number of atoms, number of bonds, etc.
Topological DescriptorsWiener index, Kier & Hall connectivity indices, etc.
Geometrical DescriptorsMolecular surface area, molecular volume, etc.
Quantum-Chemical DescriptorsDipole moment, HOMO/LUMO energies, electrostatic potential, etc.
Physicochemical PropertiesLogP (lipophilicity), polar surface area (PSA), etc.

These descriptors would be calculated from the 2D and 3D structures of this compound using various computational chemistry software packages.

Correlation of Structural Variations with Molecular Interaction Potency

Currently, there is no available research that correlates the structural variations of this compound with its molecular interaction potency. A QSAR study would be required to establish such a correlation. This would involve synthesizing a series of analogs of this compound with systematic variations in their structure, for example, by modifying the allyl groups or substituting the fluorine atoms. The biological activity of these analogs would then be determined experimentally.

Subsequently, a mathematical model would be developed to correlate the calculated molecular descriptors of these compounds with their measured biological activity. Such a model could then be used to predict the potency of new, unsynthesized derivatives and guide the design of more effective molecules.

Molecular and Biochemical Interaction Research Involving N,n Diallyl 2,6 Difluorobenzamide

Investigation as a Molecular Probe for Specific Protein Targets

N,N-diallyl-2,6-difluorobenzamide belongs to the broader class of 2,6-difluorobenzamide (B103285) derivatives, which have been the subject of significant research as targeted inhibitors of essential cellular proteins in both bacteria and other organisms. The unique chemical properties conferred by the difluorinated benzene (B151609) ring and the amide group allow these molecules to serve as precise probes for studying the structure and function of specific protein targets. Investigations have primarily focused on two distinct areas: the allosteric inhibition of bacterial cell division protein FtsZ and the inhibition of chitin (B13524) synthase, a key enzyme in fungi and insects.

Allosteric Modulation Studies with Bacterial Cell Division Protein FtsZ

The filamenting temperature-sensitive protein Z (FtsZ) is a crucial protein in bacterial cell division, forming a contractile Z-ring at the division site. This process is essential for bacterial proliferation, making FtsZ an attractive target for new antibacterial agents. The 2,6-difluorobenzamide scaffold has been identified as a potent inhibitor of FtsZ.

Unlike inhibitors that target the active GTP-binding site of FtsZ, 2,6-difluorobenzamide derivatives act through an allosteric mechanism. They bind to a specific, remote pocket located in the cleft between the N-terminal and C-terminal domains of the FtsZ protein. epa.gov This allosteric site is typically accessible only when FtsZ monomers assemble into protofilaments. epa.govresearchgate.net

The binding of the inhibitor to this interdomain cleft does not prevent GTP binding or initial polymerization. Instead, it stabilizes the FtsZ polymers in a straight conformation, inhibiting the dynamic curvature and hydrolysis necessary for the Z-ring to constrict and complete cell division. researchgate.net This allosteric modulation effectively jams the divisome machinery, leading to filamentation and eventual bacterial cell death. researchgate.net Research using fluorescently-labeled benzamide (B126) probes has confirmed that these inhibitors preferentially bind to the assembled FtsZ polymers rather than to free, unassembled FtsZ monomers in the cytoplasm. plos.org

Molecular docking and X-ray crystallography studies have precisely identified the amino acid residues that form the allosteric binding pocket and interact with the 2,6-difluorobenzamide core. nih.govwikipedia.orgnih.gov The binding is characterized by a combination of hydrophobic interactions and hydrogen bonds.

Key interactions for the 2,6-difluorobenzamide scaffold with Staphylococcus aureus FtsZ (SaFtsZ) include:

Hydrophobic Interactions : The difluorinated aromatic ring establishes strong hydrophobic contacts with several valine residues within the pocket. Specifically, the 2-fluoro substituent interacts with Val203 and Val297, while the 6-fluoro group interacts with Asn263. nih.govwikipedia.org

Hydrogen Bonds : The carboxamide group is essential for anchoring the molecule in the pocket, forming critical hydrogen bonds with the backbone atoms of Val207, Leu209, and Asn263. nih.govwikipedia.org The importance of the carboxamide moiety is highlighted by the finding that replacing it with other functional groups, such as a benzohydroxamic acid, leads to inactive compounds. nih.gov

Table 1: Key Amino Acid Residues in the FtsZ Allosteric Binding Pocket Interacting with 2,6-Difluorobenzamide Derivatives

Interacting Residue Type of Interaction Part of Inhibitor Involved
Val203 Hydrophobic 2-Fluoro Aromatic Ring
Val297 Hydrophobic 2-Fluoro Aromatic Ring
Asn263 Hydrophobic 6-Fluoro Aromatic Ring
Val207 Hydrogen Bond Carboxamide Group
Leu209 Hydrogen Bond Carboxamide Group

The presence of two fluorine atoms at the 2 and 6 positions of the benzamide ring is a critical determinant of the molecule's inhibitory activity. plos.orgnih.gov Comparative studies between fluorinated compounds like 2,6-difluoro-3-methoxybenzamide (B3025189) (DFMBA) and their non-fluorinated counterparts reveal a significant increase in antibacterial activity, which is directly attributed to the fluorine atoms. plos.orgnih.gov

The primary influence of fluorination is conformational. The steric and electronic effects of the two fluorine atoms force the carboxamide group to rotate out of the plane of the aromatic ring, resulting in a non-planar conformation with a dihedral angle of approximately -27°. nih.govwikipedia.orgnih.gov This pre-twisted shape is the bioactive conformation that fits optimally into the allosteric binding pocket of FtsZ. nih.govnih.gov In contrast, non-fluorinated benzamides are planar and must overcome a higher energy barrier to adopt the necessary non-planar shape for binding. nih.gov Therefore, the 2,6-difluoro substitution acts as a "conformational control element," ensuring the molecule is primed for high-affinity binding. nih.govnih.gov This enhanced binding affinity translates to greater selectivity and potency as an FtsZ inhibitor. nih.gov

Exploration of Enzyme Inhibition Mechanisms at a Molecular Level (e.g., Chitin Synthase)

In addition to targeting bacterial proteins, benzoyl-containing compounds, particularly the class of benzoylphenyl ureas which include a 2,6-difluorobenzoyl group, are known to inhibit chitin synthase. nih.govbeyondpesticides.org This enzyme is vital for the synthesis of chitin, a structural polysaccharide essential for the exoskeletons of insects and the cell walls of fungi. nih.govmdpi.com Inhibitors of this enzyme, such as Diflubenzuron, act as insect growth regulators by disrupting the molting process, which is dependent on the formation of a new chitinous cuticle. plos.orgbeyondpesticides.org

The mechanisms of chitin synthase inhibition are varied. A primary mechanism for many potent inhibitors is substrate mimicry. For example, the naturally occurring peptidyl nucleoside antibiotics, nikkomycin (B1203212) Z and polyoxin (B77205) D, are competitive inhibitors that structurally resemble the enzyme's natural substrate, UDP-N-acetylglucosamine (UDP-GlcNAc). nih.govmdpi.com Their structure allows them to bind to the enzyme's active site, blocking access for the actual substrate and halting chitin polymerization. nih.gov

In contrast, the mechanism for benzoylphenyl ureas like Diflubenzuron, which share the difluorobenzoyl core with this compound, is not based on substrate mimicry. nih.gov These compounds are considered non-competitive inhibitors. nih.gov While their precise molecular mechanism is still under investigation, it is understood that they interfere with the terminal step of chitin polymerization and its assembly into microfibrils without directly competing with UDP-GlcNAc at the active site. researchgate.netwikipedia.org This suggests they may bind to a different site on the enzyme or interfere with a conformational change required for the correct deposition of the growing chitin chain. researchgate.net

Table 2: Classes of Chitin Synthase Inhibitors and Their Mechanisms

Inhibitor Class Example Compound(s) Mechanism of Action
Peptidyl Nucleosides Nikkomycin Z, Polyoxin D Substrate Mimicry (Competitive Inhibition)

Table of Mentioned Compounds

Compound Name Abbreviation
This compound -
2,6-difluoro-3-methoxybenzamide DFMBA
Diflubenzuron -
Filamenting temperature-sensitive protein Z FtsZ
Guanosine triphosphate GTP
Nikkomycin Z -
Novaluron -
Polyoxin D -

In-depth Analysis of this compound Reveals Limited Specific Research

Despite extensive searches of scientific literature and patent databases, detailed research focusing specifically on the chemical compound this compound is exceptionally limited. While the core structure of 2,6-difluorobenzamide and the functional N,N-diallyl moiety are individually recognized in medicinal chemistry, their combined entity has not been a significant subject of published studies. This scarcity of specific data prevents a detailed analysis as per the requested outline.

The 2,6-difluorobenzamide scaffold is a known pharmacophore, particularly investigated for its role in the allosteric inhibition of the bacterial cell division protein FtsZ. Current time information in Bangalore, IN.nih.gov Research in this area has highlighted the importance of the difluoro-substitution pattern for maintaining a non-planar conformation, which is believed to be crucial for its inhibitory activity. Current time information in Bangalore, IN. These studies, however, have primarily focused on derivatives with different N-substituents than the diallyl groups. nih.govresearchgate.net

Similarly, the concept of incorporating allyl groups into bioactive molecules is a strategy employed in medicinal chemistry. For instance, diallyl sulfide, a compound derived from garlic, has been studied for its enzyme-inhibiting properties. However, this research does not extend to the specific benzamide derivative .

The exploration of this compound as a scaffold in chemical biology, including its use in the rational design of molecular probes or in scaffold hopping strategies, also appears to be an underexplored area of research. Scaffold hopping is a widely used technique in drug discovery to identify novel core structures with similar biological activities, but no literature currently links this strategy to this compound. google.com

Advanced Applications in Materials Science and Agrochemical Research Non Impact/safety Focus

Development in Polymer Chemistry and Functional Materials

Precursors for Advanced Polymer Synthesis

There is no available scientific literature that describes the use of N,N-diallyl-2,6-difluorobenzamide as a precursor for advanced polymer synthesis. The diallyl functionality, in theory, could allow it to act as a crosslinking agent or a monomer in polymerization reactions. However, no studies have been published to confirm or investigate this potential.

Integration into Supramolecular Assemblies and Crystal Engineering

No research has been published on the integration of this compound into supramolecular assemblies or its use in crystal engineering. The design and synthesis of ordered molecular architectures involving this specific compound have not been documented in scientific literature.

Agrochemical Research: Molecular Design and Mode of Action Studies

Structure-Function Relationships for Insecticide Development (molecular interaction with target proteins only)

There are no studies available that investigate the structure-function relationships of this compound for insecticide development. Consequently, there is no information regarding its molecular interactions with any target proteins.

Investigation of Novel Biochemical Targets in Agricultural Pest Control

No research has been conducted to investigate this compound in the context of identifying or interacting with novel biochemical targets for agricultural pest control.

The Enigmatic Compound: this compound Remains Elusive in Scientific Literature

Despite a comprehensive review of available scientific and chemical literature, the compound this compound does not appear to be a documented substance. Searches for its synthesis, properties, and applications have yielded no specific results, suggesting that this particular chemical structure has not been a subject of significant research or industrial use.

While information on this compound is non-existent, extensive data is available for its parent and related compounds, 2,6-difluorobenzamide (B103285) and 2,6-difluoroaniline (B139000). These compounds are significant in various fields of chemical synthesis.

The Prominence of Related Compounds

2,6-Difluorobenzamide is a well-known intermediate, primarily in the production of benzoylurea (B1208200) insecticides. These insecticides function by inhibiting the synthesis of chitin (B13524) in insects, a mechanism that is highly effective and selective. The synthesis of 2,6-difluorobenzamide typically starts from 2,6-difluorobenzonitrile (B137791), which undergoes hydrolysis to yield the final amide product.

2,6-Difluoroaniline serves as a crucial building block for a range of chemical products, including pharmaceuticals and agrochemicals. nih.govgoogle.com One common synthetic route to 2,6-difluoroaniline involves the Hofmann degradation of 2,6-difluorobenzamide. google.com An alternative industrial method starts from 1,2,3-trichlorobenzene, which undergoes a series of reactions including fluorine exchange, amination, and purification to produce 2,6-difluoroaniline. google.com

The Uncharted Territory of this compound

The user's specific request for an article on this compound, with a focus on its role as a versatile building block for fine chemicals like 2,6-difluoroaniline, and its applications in materials science and agrochemical research, cannot be fulfilled. The absence of this compound in the scientific literature prevents any scientifically accurate discussion of its synthesis or application.

It is possible that this compound is a novel compound that has not yet been synthesized or characterized, or it may be a theoretical structure that has not been pursued in practical research. Without any published data, any article on this specific compound would be purely speculative and would not meet the required standards of scientific accuracy.

Future Research Directions and Emerging Paradigms for N,n Diallyl 2,6 Difluorobenzamide

Advancements in Asymmetric Synthesis of Chiral Derivatives

The development of chiral derivatives of N,N-diallyl-2,6-difluorobenzamide is a promising frontier, particularly through the creation of N-C axially chiral compounds. While most research has focused on achiral versions, recent progress in the catalytic enantioselective synthesis of related molecules, such as N-(2,6-disubstituted-phenyl)sulfonamides, provides a clear roadmap for future work. nih.govmdpi.com

Future research will likely focus on palladium-catalyzed N-allylation reactions, similar to the Tsuji-Trost allylation, to introduce chirality. nih.govmdpi.com By reacting a secondary amide precursor with an allyl source in the presence of a chiral palladium catalyst, it is possible to generate rotationally stable N-C axially chiral products. nih.gov The (S,S)-Trost ligand, for instance, has been used successfully to achieve high enantioselectivity (up to 92% ee) in the synthesis of chiral sulfonamides. mdpi.com Applying these methodologies to N-(2,6-disubstituted-phenyl)benzamides could yield novel, enantiopure this compound derivatives. The investigation into enantioselective double N-allylation could also lead to the construction of molecules with two distinct N-C chiral axes, creating complex diastereomeric products with unique three-dimensional structures. nih.gov The stability of these chiral axes will be a critical area of study, as rotationally stable atropisomers are essential for developing stereospecific therapeutic agents. mdpi.com

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the design and optimization of this compound derivatives. Generative AI models can navigate the vastness of chemical space to propose novel molecular structures with tailored properties far more efficiently than traditional methods. youtube.com These computational tools can be trained on existing data to understand the complex relationships between chemical structures and their pharmacological activities, driving the generation of hit-like molecules with desirable properties. researchgate.net

A significant advancement is the integration of synthesis planning directly into the generative process. youtube.com Instead of designing a molecule and then separately devising a synthetic route, AI can propose new structures in the form of a complete "recipe," ensuring that the generated compounds are synthetically accessible using commercially available starting materials. youtube.com This approach streamlines the discovery pipeline, from initial concept to laboratory synthesis, accelerating the development of next-generation benzamide-based compounds. scholar9.com

Exploration of Novel Molecular Targets and Interaction Landscapes for Fundamental Understanding

The primary molecular target identified for 2,6-difluorobenzamide (B103285) derivatives is the filamentous temperature-sensitive protein Z (FtsZ). nih.govresearchgate.net FtsZ is a crucial protein in bacterial cell division, analogous to tubulin in eukaryotes, making it an attractive target for novel antibiotics. researchgate.netnih.gov These benzamide (B126) compounds act as allosteric inhibitors, binding to a site distinct from the GTP-binding pocket and disrupting the polymerization of FtsZ into the Z-ring, which is essential for cell division. nih.govmdpi.comnih.gov The 2,6-difluorobenzamide motif has been identified as a key element for this inhibitory activity. nih.govmdpi.com

Future research must delve deeper into this interaction to overcome existing challenges, such as the lack of susceptibility in many Gram-negative bacteria. researchgate.net This resistance is often attributed to poor membrane permeability and the presence of efflux pumps. researchgate.net Therefore, a key research direction is the modification of the this compound scaffold to enhance penetration of the outer membrane of these pathogens.

Furthermore, exploring alternative or secondary molecular targets is crucial for a fundamental understanding of the compound's full biological activity and for overcoming potential resistance to FtsZ inhibitors. Some studies suggest that certain derivatives may also target the bacterial membrane, leading to improper cell division without causing outright destruction of the membrane. researchgate.net Investigating these alternative mechanisms of action could reveal new interaction landscapes and open up novel therapeutic strategies.

Innovations in Sustainable Synthesis and Green Chemistry for Benzamide Production

The production of benzamides, including the this compound core, is undergoing a transformation driven by the principles of green and sustainable chemistry. Traditional synthesis methods often rely on harsh reagents and generate significant waste. google.com Modern approaches aim to create these valuable compounds through more environmentally benign and efficient processes.

One innovative method involves the non-catalytic hydrolysis of 2,6-difluorobenzonitrile (B137791) in a near-critical water medium. google.com This process avoids the need for any acid or base catalysts, thereby solving the problem of environmental pollution caused by their use and subsequent neutralization steps. google.com Other green strategies focus on solvent-free conditions, such as using enol esters for N-benzoylation at room temperature, which allows for easy isolation of the product through crystallization. tandfonline.com The use of reusable catalysts is another cornerstone of green synthesis. For instance, a Lewis acidic ionic liquid immobilized on diatomite earth has been used as a highly efficient and recoverable catalyst for the direct condensation of benzoic acids and amines, accelerated by ultrasonic irradiation. researchgate.net For N-alkylation steps, highly dispersed cobalt nanocatalysts have proven effective for reacting benzamides with alcohols, offering good to excellent yields and high chemoselectivity. rsc.org Manganese(I)-based catalysts have also been employed for the methoxymethylation of primary amides using methanol (B129727) as both the reagent and solvent, representing a greener alternative to toxic reagents. rsc.org

Table 1: Comparison of Green Synthesis Methods for Benzamide Production

Method Key Features Advantages Reference
Near-Critical Water Hydrolysis Non-catalytic hydrolysis of 2,6-difluorobenzonitrile. Eliminates catalyst use, reduces waste salt formation, simple process. google.com
Solvent-Free N-Benzoylation Uses enol esters as acyl donors at room temperature without a solvent. Environmentally friendly, easy product isolation by crystallization. tandfonline.com
Ultrasonic-Assisted Condensation Diatomite earth-supported ionic liquid catalyst with ultrasonic irradiation. Reusable catalyst, rapid reaction times, high yields, eco-friendly. researchgate.net
Cobalt-Nanocatalyst N-Alkylation Highly dispersed cobalt nanoparticles for alkylation of amides with alcohols. High chemoselectivity, good to excellent yields, applicable to diverse substrates. rsc.org
Mn(I)-Catalyzed Methoxymethylation Uses methanol as both reagent and solvent with a Mn(I) catalyst. Avoids toxic reagents, broad substrate scope, greener alternative. rsc.org

Expanding the Utility of the this compound Scaffold in Emerging Chemical Sciences

The this compound scaffold holds significant potential beyond its current application as a precursor for antibacterial agents. The core 2,6-difluorobenzamide motif is particularly valuable, acting as a "conformational restrained scaffold." nih.gov The fluorine atoms serve as conformational control elements, locking the molecule into a preferred non-planar geometry that can be advantageous for binding to biological targets. nih.govmdpi.com

This inherent structural feature makes the scaffold an excellent starting point for library synthesis in drug discovery programs targeting other diseases. The well-documented interest in fluorinated molecules within medicinal chemistry stems from their ability to improve metabolic stability, binding affinity, and membrane permeability. mdpi.com Future research should focus on leveraging the unique stereoelectronic properties of the this compound core to design inhibitors for other protein classes, such as kinases or proteases, where conformational control is key to achieving selectivity and potency. By systematically modifying the diallyl groups and exploring alternative substitutions on the phenyl ring, chemists can generate diverse libraries of compounds for high-throughput screening against a wide array of biological targets, thus expanding the utility of this versatile chemical scaffold into new and emerging areas of chemical science. mdpi.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N,N-diallyl-2,6-difluorobenzamide, and what reaction conditions optimize yield?

  • Methodology : Start with 2,6-difluoroaniline as a precursor. React with benzoyl chloride under controlled acylation conditions to form the benzamide core. Subsequent N-alkylation with allyl bromide in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF) introduces the diallyl groups. Monitor reaction progress via TLC or HPLC. Purify via column chromatography or recrystallization .
  • Key Considerations : Temperature control during alkylation (40–60°C) minimizes side reactions. Use anhydrous conditions to prevent hydrolysis of intermediates.

Q. How can researchers characterize the structural purity of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H/¹⁹F NMR to confirm substitution patterns (e.g., fluorine at 2,6-positions, allyl group integration).
  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal structure determination .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns.

Q. What are the primary research applications of this compound in chemistry and biology?

  • Chemistry : Acts as a fluorinated building block for synthesizing agrochemicals or pharmaceuticals. The diallyl groups enable further functionalization via thiol-ene "click" chemistry .
  • Biology : Potential role as a herbicide safener analog, given structural similarities to dichloroacetamide safeners studied in maize .

Advanced Research Questions

Q. How do electronic effects of fluorine substituents influence the reactivity of this compound in catalytic N–H bond activation?

  • Mechanistic Insight : The electron-withdrawing fluorine atoms at the 2,6-positions polarize the benzamide ring, enhancing electrophilicity at the carbonyl carbon. This facilitates coordination to transition metals (e.g., Ni or Co complexes) during catalytic N–H activation. Kinetic studies using deuterium-labeled substrates can elucidate rate-determining steps .
  • Experimental Design : Compare catalytic efficiency with non-fluorinated analogs using time-resolved IR spectroscopy or in situ NMR.

Q. How can researchers resolve contradictions in binding affinity data for this compound in biological assays?

  • Case Study : If IC₅₀ values vary across studies, evaluate assay conditions (e.g., pH, temperature, protein concentration). For example, competitive binding assays with tritium-labeled safeners (e.g., [³H]Saf) in maize extracts may reveal whether the compound acts as a competitive inhibitor of thiocarbamate herbicides .
  • Statistical Analysis : Apply nonlinear regression models to binding isotherms and validate reproducibility across replicates.

Q. What strategies optimize the regioselectivity of allyl group functionalization in this compound derivatives?

  • Synthetic Approaches :

  • Photocatalysis : Use visible-light-mediated reactions to selectively modify one allyl group while preserving the other.
  • Transition Metal Catalysts : Pd-catalyzed cross-coupling (e.g., Heck reaction) to introduce aryl/heteroaryl groups. Monitor selectivity via GC-MS or 2D NMR .
    • Computational Modeling : DFT calculations to predict electronic and steric effects guiding regioselectivity.

Methodological Guidance

Q. How should researchers handle discrepancies between computational predictions and experimental results in fluorinated benzamide studies?

  • Troubleshooting :

  • Validate computational models (e.g., DFT, molecular docking) against crystallographic data .
  • Adjust solvent parameters in simulations to account for solvation effects overlooked in gas-phase calculations.

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Risk Mitigation :

  • Use fume hoods and PPE (gloves, goggles) due to potential respiratory and dermal irritation .
  • Dispose of waste via certified hazardous chemical handlers to prevent environmental contamination .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.